molecular formula C16H11Cl3N4O2 B3035792 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 338419-45-7

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate

Cat. No.: B3035792
CAS No.: 338419-45-7
M. Wt: 397.6 g/mol
InChI Key: NSIXMFWDUIJSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a carbamate group, and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

    Formation of the Carbamate Group: The carbamate group is formed by reacting an amine with a chloroformate or carbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt

Uniqueness

Compared to similar compounds, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate is unique due to the specific arrangement of its chlorophenyl groups and the presence of a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O2/c17-10-2-1-3-11(6-10)20-16(24)25-9-12-8-23(22-21-12)13-4-5-14(18)15(19)7-13/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXMFWDUIJSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120177
Record name Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-45-7
Record name Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-chlorophenyl)-, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.